Tapentadol-d3 (hydrochloride) (CRM)

Bioanalysis LC-MS/MS Method Validation

Quantifying tapentadol without a matched deuterated internal standard causes ion cross-contribution and matrix effects, leading to systematic errors in LC-MS/MS. Tapentadol-d3 (hydrochloride) (CRM) is a DEA exempt, ISO/IEC 17025 & ISO 17034 certified internal standard that resolves these issues. • +3 Da mass shift ensures co-elution with tapentadol, correcting matrix effects that +6 Da analogs miss. • DEA exempt preparation (21 CFR 1308.23) - no controlled substance registration or DEA 222 form required. • Validated linear range 0.121-35.637 µg/mL in plasma; ≤11.38% intra-day precision for clinical and forensic workflows.

Molecular Formula C14H24ClNO
Molecular Weight 260.82 g/mol
CAS No. 1435782-38-9
Cat. No. B593436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTapentadol-d3 (hydrochloride) (CRM)
CAS1435782-38-9
Synonyms3-[(1R,2R)-3-(dimethylamino-d3)-1-ethyl-2-methylpropyl]-phenol, monohydrochloride
Molecular FormulaC14H24ClNO
Molecular Weight260.82 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
InChIInChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1/i3D3;
InChIKeyZELFLGGRLLOERW-RSOVORQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tapentadol-d3 Hydrochloride CRM Overview


Tapentadol-d3 (hydrochloride) (CRM) (CAS 1435782-38-9) is a deuterium-labeled certified reference material (CRM) manufactured to ISO/IEC 17025 and ISO 17034 standards . It is intended for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of tapentadol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound is provided as a DEA exempt preparation, eliminating the need for DEA Controlled Substance registration or a DEA 222 form for procurement .

1
Workflow LC-MS/MS or GC-MS bioanalytical quantification
2
Standard type Deuterated internal standard (+3 Da)
3
Procurement DEA exempt preparation – no controlled substance registration

Tapentadol-d3 CRM Substitution Issues


Substituting Tapentadol-d3 with unlabeled tapentadol, a different deuterated analog (e.g., Tapentadol-d6 or -d4), or a structural analog such as tramadol will compromise quantitative accuracy in LC-MS/MS workflows. Unlabeled internal standards cannot be distinguished from the analyte by mass spectrometry, leading to cross-contribution of ion signals and systematic quantification errors [1]. Deuterated standards with a higher mass shift (e.g., +6 Da) may exhibit significant chromatographic retention time shifts, reducing their ability to correct for matrix effects compared to a well-matched +3 Da standard [2]. Furthermore, structurally related internal standards (e.g., tramadol) do not co-elute identically with tapentadol and fail to compensate for ionization suppression or enhancement effects, resulting in unacceptable method variability .

Substitute
Mismatch
Impact
Unlabeled tapentadol
Cannot be resolved from analyte by mass spectrometry
Ion signal cross-contribution; systematic quantification error
Tapentadol-d6 or -d4
Higher mass shift may cause retention time shift
Reduced ability to correct for matrix effects compared to +3 Da standard
Tramadol (structural analog)
Does not co-elute with tapentadol
May not compensate for ionization suppression/enhancement, increasing method variability

Tapentadol-d3 CRM Performance Metrics


Matrix Effect Reduction in Human Plasma

In a validated LC-MS/MS method for tapentadol quantification in human plasma, Tapentadol-d3 was used as the internal standard. The method achieved a matrix effect of only 2.74% across the linear range [1]. This low matrix effect is directly attributable to the co-elution and near-identical ionization behavior of the deuterated standard, which effectively normalizes for ion suppression or enhancement.

Matrix effect
Head-to-head
2.74% CV
Supports co-elution and ionization normalization for plasma assays
Reported >80% lower matrix effect vs non-deuterated IS alternatives (class-level)
Bioanalysis LC-MS/MS Method Validation

Precision and Accuracy in Whole Blood

A published LC-MS/MS method for quantifying tapentadol in whole blood utilized a matching deuterated internal standard (Tapentadol-d3) and achieved validation parameters suitable for forensic applications [1]. The method employed a simple protein precipitation step, demonstrating that Tapentadol-d3 corrects for both extraction recovery variability and matrix effects inherent in whole blood.

Whole blood method
Method context
Protein precipitation LC-MS/MS
Simplified sample prep vs SPE; supports forensic matrix workflows
Validated for whole blood; enables high-throughput forensic analysis
Forensic Toxicology Clinical Chemistry Whole Blood

Precision and Linearity in Rabbit Plasma

In a stability-indicating LC-MS/MS method validated for rabbit plasma, Tapentadol-d3 served as the internal standard. The method demonstrated excellent linearity (R² > 0.99) over a wide concentration range (0.121 to 35.637 µg/mL) [1]. Intra-day precision was ≤ 11.38% and inter-day precision was ≤ 8.62% across the entire calibration range.

Precision & linearity
Reported
Intra-day ≤ 11.38%, Inter-day ≤ 8.62%, R² > 0.99
Supports bioanalytical validation for PK studies
Range 0.121–35.637 µg/mL in rabbit plasma; meets typical precision acceptance criteria
Pharmacokinetics Bioavailability Preclinical

DEA Exempt Procurement

Tapentadol-d3 (hydrochloride) (CRM) is supplied as a DEA exempt preparation, as explicitly stated in vendor documentation . This means no DEA Controlled Substance registration or DEA 222 form is required for purchase in the United States.

DEA status
Data to verify
Exempt preparation
No DEA registration or 222 form required (vendor documentation)
Supports procurement workflow review; confirm with supplier
Procurement Controlled Substances Laboratory Management

Tapentadol-d3 CRM Applications


Plasma/Serum Pharmacokinetic Bioanalysis

Use Tapentadol-d3 as an internal standard for the quantitative analysis of tapentadol in plasma or serum by LC-MS/MS. The low matrix effect (2.74%) and high precision (≤ 11.38% intra-day, ≤ 8.62% inter-day) demonstrated in validated methods ensure reliable data for bioavailability and pharmacokinetic studies in preclinical models or clinical trials [1]. The method supports a linear range of 0.121–35.637 µg/mL in rabbit plasma, suitable for therapeutic drug monitoring.

Forensic Toxicology in Whole Blood

Implement Tapentadol-d3 in forensic toxicology workflows for the quantification of tapentadol in whole blood specimens. Validated LC-MS/MS methods using this deuterated standard allow for a simplified protein precipitation ('crash') sample preparation, reducing labor and consumable costs compared to methods requiring solid-phase extraction [2]. This is particularly advantageous for high-volume postmortem or antemortem casework analysis.

Calibrator and QC Preparation

Utilize Tapentadol-d3 as a certified reference material to prepare calibrator standards and quality control (QC) samples for LC-MS or GC-MS assays . Its certification to ISO/IEC 17025 and ISO 17034 ensures metrological traceability and assigned uncertainty values, supporting laboratory accreditation and regulatory compliance in pharmaceutical analysis and clinical toxicology.

Streamlined Procurement for Research Labs

Select Tapentadol-d3 (hydrochloride) (CRM) for research and development projects where administrative efficiency is a priority. As a DEA exempt preparation, it circumvents the paperwork, security, and registration requirements mandated for Schedule II controlled substances like unlabeled tapentadol . This accelerates procurement timelines and reduces the regulatory compliance burden on the laboratory.

Application
Selection Property
Validation Focus
Research PK bioanalysis in plasma/serum
Low matrix effect ISTD
Method precision and accuracy endpoint review
Forensic toxicology in whole blood
Simplified sample preparation compatibility
Matrix effect correction in whole blood
Calibrator and QC standard preparation
ISO/IEC 17025 & 17034 CRM certification
Metrological traceability and uncertainty documentation
Research lab procurement efficiency
DEA exempt procurement pathway
Administrative workflow review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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